molecular formula C18H18O5 B12536899 Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester CAS No. 675837-02-2

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester

Cat. No.: B12536899
CAS No.: 675837-02-2
M. Wt: 314.3 g/mol
InChI Key: YSAHEJVAMIZRNJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with methoxy groups and a phenylethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester typically involves multiple steps. One common approach is the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Typically around 60-80°C.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Solvent: Methanol or other suitable organic solvents.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-methoxy-, methyl ester: This compound has a similar structure but lacks the additional methoxy and phenylethyl ketone groups.

    Benzoic acid, 4-methoxy-, methyl ester: Another related compound with a single methoxy group at a different position on the benzoic acid core.

Uniqueness

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester is unique due to its specific substitution pattern and the presence of the phenylethyl ketone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

675837-02-2

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

methyl 2,4-dimethoxy-6-phenacylbenzoate

InChI

InChI=1S/C18H18O5/c1-21-14-9-13(10-15(19)12-7-5-4-6-8-12)17(18(20)23-3)16(11-14)22-2/h4-9,11H,10H2,1-3H3

InChI Key

YSAHEJVAMIZRNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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